molecular formula C13H21NS B1302041 2-(4-tert-Butylbenzylthio)ethylamine CAS No. 260802-42-4

2-(4-tert-Butylbenzylthio)ethylamine

Cat. No.: B1302041
CAS No.: 260802-42-4
M. Wt: 223.38 g/mol
InChI Key: LNKKHWPAUNSIQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzylthio)ethylamine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-aminoethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzylthio)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-tert-Butylbenzylthio)ethylamine is utilized in a variety of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzylthio)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenylthio)ethylamine
  • 2-(4-tert-Butylbenzylthio)propylamine
  • 2-(4-tert-Butylbenzylthio)butylamine

Uniqueness

2-(4-tert-Butylbenzylthio)ethylamine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a benzylthio moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-(4-tert-Butylbenzylthio)ethylamine, with the CAS number 260802-42-4, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a benzylthio group attached to an ethylamine backbone. This configuration contributes to its unique chemical reactivity and biological interactions.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The compound appears to inhibit the production of reactive oxygen species (ROS), thereby safeguarding cellular integrity.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. It has been shown to scavenge free radicals effectively, which may contribute to its neuroprotective capabilities. The mechanism involves the donation of electrons to free radicals, neutralizing their harmful effects.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing significant inhibition of bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in oxidative stress pathways. This inhibition reduces the formation of harmful byproducts that can lead to cell damage.
  • Cell Signaling Modulation : It modulates various signaling pathways associated with inflammation and apoptosis, contributing to its protective effects in neuronal cells .

Case Studies

A review of case studies highlights the practical applications of this compound in clinical settings:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings underscore its potential therapeutic role in conditions such as Alzheimer's disease .
  • Antimicrobial Efficacy : A clinical study assessed the compound's effectiveness against antibiotic-resistant bacterial strains. Results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies, suggesting a promising avenue for treating resistant infections.

Data Table: Summary of Biological Activities

Activity Mechanism Effectiveness
NeuroprotectionROS inhibitionSignificant improvement in neuronal survival
AntioxidantFree radical scavengingHigh efficacy in reducing oxidative stress
AntimicrobialEnzyme inhibitionEffective against specific bacterial strains

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14/h4-7H,8-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKHWPAUNSIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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